N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a triazine ring substituted with dimethylamino and pyrrolidinyl groups, linked to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Starting from 4,6-dichloro-1,3,5-triazine, the compound can be synthesized via nucleophilic substitution with dimethylamine and pyrrolidine in separate steps, followed by reaction with piperidine-3-carboxamide.
Route 2: Another approach involves the initial formation of a triazine intermediate, which undergoes sequential substitution and coupling reactions under controlled temperatures and pH conditions.
Industrial Production Methods
Large-scale synthesis involves automated reactors, continuous flow chemistry, and precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Commonly, catalysts and solvents like N,N-dimethylformamide (DMF) are employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction of the triazine ring can yield various partially hydrogenated products.
Substitution: Both the triazine and piperidine rings are susceptible to nucleophilic and electrophilic substitutions, altering the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
From Oxidation: N-oxide derivatives.
From Reduction: Hydrogenated triazine compounds.
From Substitution: Various substituted triazines and piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a ligand in organometallic catalysis for hydrogenation and cross-coupling reactions.
Material Science: Incorporation into polymers to enhance thermal stability and chemical resistance.
Biology
Drug Development: Investigated for potential pharmaceutical properties, such as enzyme inhibition and receptor modulation.
Biochemical Probes: Employed as a molecular probe to study protein-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research into its potential as an anti-cancer and anti-inflammatory agent.
Diagnostics: Development of diagnostic assays leveraging its binding affinity to specific biomarkers.
Industry
Agriculture: Explored as a possible component in agrochemicals for pest and weed control.
Chemical Manufacturing: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Binding to Enzymes: Inhibition of enzyme activity by forming stable complexes with active sites.
Modulating Receptor Activity: Interaction with cellular receptors, altering signal transduction pathways.
Pathway Interference: Disruption of critical biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
**N-(4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
**N-(4-(methylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperidine-3-carboxamide
Unique Features
Structural Uniqueness: The combination of a dimethylamino group with a pyrrolidine and piperidine scaffold is relatively rare.
Reactivity: Exhibits distinct reactivity profiles compared to other triazine derivatives, influencing its application potential.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-22(2)15-19-12(20-16(21-15)23-7-3-4-8-23)10-18-14(25)11-5-6-13(24)17-9-11/h11H,3-10H2,1-2H3,(H,17,24)(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKFTXBPQLETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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